N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS/c1-15-4-6-16(7-5-15)19-14-27-21(20(19)25-12-2-3-13-25)22(26)24-18-10-8-17(23)9-11-18/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZCZCVGDQINRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Pyrrole Group: The pyrrole group can be introduced through a condensation reaction between an amine and a 1,4-dicarbonyl compound.
Bromination and Methylation:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Research indicates that N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibits several pharmacological properties:
-
Antitumor Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and modulation of signaling pathways critical for tumor growth.
Cell Line IC50 (µM) Mechanism of Action Mia PaCa-2 12.5 Induction of apoptosis PANC-1 15.0 Inhibition of cell cycle progression RKO 10.0 Modulation of signaling pathways LoVo 9.0 DNA damage induction -
Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on pancreatic cancer treatment demonstrated that this compound significantly reduced tumor size in xenograft models, suggesting its efficacy in vivo.
- Case Study 2 : Clinical trials assessing its effectiveness against bacterial infections revealed promising results with minimal side effects compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(4-fluorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(4-iodophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Uniqueness
N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets or its performance in materials applications.
This compound’s unique combination of structural features makes it a valuable molecule for various scientific and industrial applications.
Biological Activity
N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thiophene ring, a pyrrole moiety, and multiple aromatic groups. Its molecular formula is , with a molecular weight of 342.2 g/mol. The presence of bromine and methyl groups in the structure enhances its biological activity by influencing electronic properties and steric factors.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 |
| Compound B | HT29 | 1.98 |
| N-(4-bromophenyl)-... | Jurkat | < 2.0 |
The structure-activity relationship analysis indicates that the presence of electron-donating groups such as methyl enhances activity, while halogens can also contribute to increased potency .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. For example, derivatives with similar structures have been reported to possess Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 3.12 |
| Compound D | Escherichia coli | 10 |
These findings suggest that modifications at specific positions on the aromatic rings can enhance antibacterial efficacy.
Anticonvulsant Activity
The anticonvulsant potential of compounds related to this compound has been explored in various models. Certain derivatives have successfully eliminated tonic extensor phases in animal models, showcasing their ability to provide protection against seizures .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on Antitumor Effects : A study evaluated the effects of a series of pyrrole derivatives on tumor growth in xenograft models. The results indicated significant tumor reduction with doses correlating with increased concentrations of the compound .
- Antimicrobial Efficacy : In another study, derivatives were tested against multi-drug resistant strains of bacteria, showing superior activity compared to standard antibiotics .
Q & A
Q. What are the recommended synthetic strategies for N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to introduce the bromophenyl and methylphenyl groups.
- Heterocyclic assembly of the thiophene and pyrrole rings using reagents like chloroacetone or halogenated intermediates under controlled conditions (temperature: 60–80°C; solvents: dioxane, DMF) .
- Carboxamide formation via condensation with appropriate amines. Critical parameters include solvent polarity (e.g., THF for polar intermediates), reaction time (6–24 hours), and catalysts (e.g., triethylamine for deprotonation). Monitor progress via TLC (Rf values) and confirm final structure with NMR (1H/13C) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) .
Table 1: Key Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiophene formation | Dioxane | 70 | Triethylamine | 65–75 |
| Pyrrole coupling | DMF | 80 | Pd(OAc)₂ | 50–60 |
| Amidation | THF | RT | EDC/HOBt | 70–85 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use TLC with silica gel plates (eluent: ethyl acetate/hexane, 1:1) to assess purity .
- Spectroscopy :
- 1H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), pyrrole NH (δ 8.1–8.3 ppm), and methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved for this compound?
Discrepancies may arise from:
- Variations in assay conditions (e.g., cell lines, incubation times). For example, anti-cancer activity in MCF-7 cells (IC₅₀ = 5 µM) vs. HepG2 (IC₅₀ = 15 µM) could reflect differences in metabolic pathways .
- Conformational flexibility : Use X-ray crystallography (as in related bromophenyl-thiazolidinone structures) to determine active conformations .
- Methodological biases : Compare results from receptor-based assays (single-target focus) vs. phenotypic screening (broad mechanism exploration) .
Recommended Approach :
- Conduct dose-response studies across multiple models.
- Perform molecular docking to predict binding affinities for targets like kinases or GPCRs .
- Validate with knockout/knockdown models to isolate target-specific effects.
Q. What experimental designs are optimal for elucidating the mechanism of action in neuropharmacological contexts?
- In vitro :
-
Calcium imaging to assess ion channel modulation (e.g., TRPV1 or NMDA receptors).
-
Enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) using spectrophotometric methods .
- In vivo :
-
Behavioral assays (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma t½, brain penetration).
- Omics integration : Pair transcriptomics (RNA-seq) with proteomics to identify downstream pathways affected by the compound .
Table 2: Mechanistic Study Design
Assay Type Target Class Readout Key Parameter Calcium imaging Ion channels Fluorescence intensity Δ[Ca²⁺] (nM) Enzyme inhibition Kinases IC₅₀ (µM) ATP concentration Behavioral CNS receptors Immobility time (s) Dose (mg/kg)
Q. How can researchers address contradictions in reported solubility and stability profiles?
Discrepancies often stem from:
- Solvent choice : Use standardized solvents (e.g., DMSO for stock solutions; PBS for aqueous testing) .
- Degradation products : Analyze via HPLC-MS to detect hydrolysis byproducts (e.g., free carboxylic acid from amide cleavage) .
- pH dependence : Test solubility across pH 4–8 (simulating physiological conditions) and correlate with logP values (predicted ~3.5 for this compound) .
Stability Protocol :
- Store at –20°C in anhydrous DMSO.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Methodological Guidance for Data Contradictions
- Reproducibility : Document all reaction conditions (e.g., inert atmosphere for air-sensitive steps) .
- Statistical rigor : Use ANOVA for biological replicates (n ≥ 3) and report p-values with effect sizes .
- Cross-validation : Compare synthetic batches via XRD to confirm crystallinity and polymorphism absence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
